N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide
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Overview
Description
N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H29N5O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecan-11-yl]acetamide |
InChI |
InChI=1S/C17H29N5O3S/c1-10(2)8-20-14(24)13-11(6-7-26-13)22-15(20)19-21(16(22)25)9-12(23)18-17(3,4)5/h10-11,13,15,19H,6-9H2,1-5H3,(H,18,23) |
InChI Key |
GIPDPYUAACTWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2NN(C(=O)N2C3CCSC3C1=O)CC(=O)NC(C)(C)C |
Origin of Product |
United States |
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